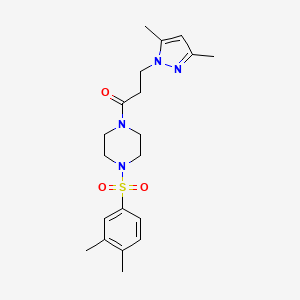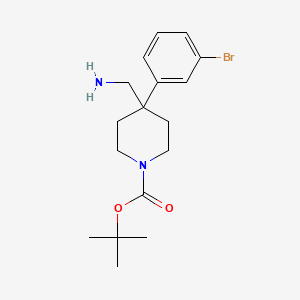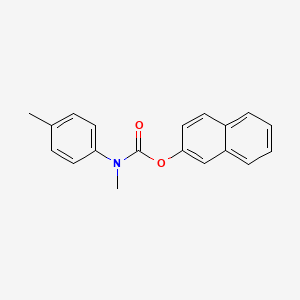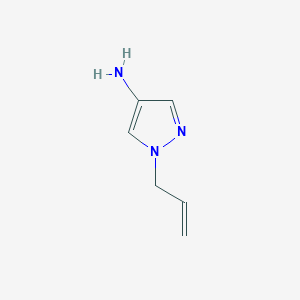
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Sulfonylation of the piperazine ring: The piperazine ring can be sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling of the pyrazole and piperazine derivatives: This step involves the use of coupling reagents like EDCI or DCC in the presence of a catalyst such as DMAP.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)propan-1-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H28N4O3S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C20H28N4O3S/c1-15-5-6-19(13-16(15)2)28(26,27)23-11-9-22(10-12-23)20(25)7-8-24-18(4)14-17(3)21-24/h5-6,13-14H,7-12H2,1-4H3 |
Clé InChI |
IPJYBWTZDPSORY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)
![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)


![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)




![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)

![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)
![3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)

